methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate
Description
Methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate is a naphthalimide-derived ester characterized by a fused aromatic system and a flexible butanoate side chain.
- Molecular Formula: C₁₈H₁₇NO₄ (ethyl ester) vs. C₁₇H₁₅NO₄ (methyl ester inferred) .
- Physical Properties: Ethyl ester has a melting point of 90°C, density of 1.277 g/cm³, and predicted pKa of -2.19, suggesting high stability but acidic character .
- Applications: Naphthalimide derivatives are widely used in fluorescent materials, agrochemicals, and pharmaceuticals due to their planar aromatic structure and electron-deficient core .
Properties
IUPAC Name |
methyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-22-14(19)9-4-10-18-16(20)12-7-2-5-11-6-3-8-13(15(11)12)17(18)21/h2-3,5-8H,4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKENFSHBVDYOBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601202697 | |
| Record name | Methyl 1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642756 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
297138-63-7 | |
| Record name | Methyl 1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=297138-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[de]isoquinoline-1,3-dione core. This can be achieved through the cyclization of appropriate aromatic precursors under acidic or basic conditions. For instance, the reaction of phthalic anhydride with aniline derivatives can yield the isoquinoline dione structure.
Subsequently, the introduction of the butanoate ester group is accomplished through esterification reactions. This involves reacting the isoquinoline dione with butanoic acid or its derivatives in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The final step often includes purification processes like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the dione moiety to dihydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The aromatic ring in the isoquinoline core can undergo electrophilic or nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are examples of such reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydroisoquinoline derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated isoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Alrestatin Derivatives:
One of the primary applications of methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate is as an intermediate in the synthesis of alrestatin derivatives. Alrestatin is known for its role as an aldose reductase inhibitor, which is significant in the treatment of diabetic complications. The compound's structure allows for modifications that can enhance efficacy and reduce side effects associated with alrestatin .
Case Study: Synthesis and Crystal Structure
A study detailed the synthesis of this compound and its crystal structure analysis. The compound crystallizes in the monoclinic space group P21/c, revealing important bond lengths that are characteristic of C=O double bonds essential for its biological activity. This structural information aids in understanding how modifications can influence pharmacological properties .
Organic Synthesis
Building Block for Complex Molecules:
this compound serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it useful in creating more complex molecules for pharmaceutical applications.
Synthetic Pathways:
The compound can be synthesized through a controlled reaction involving methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid and methanol under acidic conditions. This method highlights its utility in generating derivatives that may exhibit enhanced biological activities or novel properties .
Material Science
Potential Applications in Nanotechnology:
Recent studies suggest that derivatives of this compound may have applications in nanotechnology. The unique structural features could facilitate the development of nanomaterials with specific optical or electronic properties.
Research Insights:
Research into the photophysical properties of related compounds indicates that modifications could yield materials suitable for use in sensors or drug delivery systems. The ability to fine-tune these compounds opens avenues for innovative applications in material science .
Mechanism of Action
The mechanism by which methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate exerts its effects is often related to its ability to interact with biological macromolecules. The compound can bind to enzymes, receptors, or DNA, altering their function. For instance, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and cell death. The ester group can also undergo hydrolysis, releasing active metabolites that contribute to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ester Derivatives
Ethyl 4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate (CAS 150705-10-5)
- Key Differences: Solubility: Ethyl ester is slightly soluble in water but soluble in ethanol and chloroform, whereas the methyl ester likely exhibits similar or slightly improved solubility due to shorter alkyl chains . Synthesis: Ethyl ester derivatives are synthesized via nucleophilic substitution or esterification, with yields exceeding 80% in optimized conditions .
4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic Acid (CAS 88909-96-0)
- Structural Contrast : The carboxylic acid analog lacks the ester group, increasing polarity and reducing volatility.
- Safety : Classified as hazardous (H302: harmful if swallowed; H318: eye damage) compared to the methyl ester’s irritant label .
Amide and Phosphonylated Derivatives
N-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide Derivatives
- Bioactivity : These compounds exhibit dual fungicidal and plant growth-promoting activities. For example, 4a and 4d derivatives enhanced wheat germination by 30–40% at 25 mg/L and showed antifungal activity against Alternaria solani at 125 mg/L .
- Structure-Activity Relationship (SAR): Introduction of phenyl groups improves bioactivity, suggesting that ester derivatives like methyl butanoate may lack these enhancements due to reduced hydrogen-bonding capacity .
Phosphonylated Triazoles (e.g., Compound 16b)
- Physical Properties : Higher melting points (170–171°C) due to rigid triazole-phosphonate moieties, contrasting with the methyl ester’s lower thermal stability .
- Applications : Used in agrochemistry for their phosphonate groups, which enhance soil mobility and bioavailability compared to ester derivatives .
Sulfamoyl and Piperidinyl Analogs
2-(N-(3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic Acid (Compound 4)
- Binding Affinity: Demonstrated improved potency (ΔG = -8.53 kcal/mol) over non-sulfamoyl analogs, highlighting the critical role of sulfonamide groups in target interactions .
- Comparison: Methyl butanoate’s ester group may reduce binding affinity compared to sulfamoyl or carboxylic acid functionalities .
Methyl 4-(6-Piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate
- Fluorescence Properties: Piperidinyl substitution enhances fluorescence quantum yield, making it suitable for biophotonic applications. The methyl butanoate’s aliphatic chain may reduce conjugation, limiting similar optical properties .
Biological Activity
Methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes a benzoisoquinoline moiety. The compound has been synthesized through various methods, with one notable approach involving the reaction of specific precursors under acidic conditions to yield the desired product .
Anticancer Properties
Research indicates that derivatives of benzoisoquinoline compounds exhibit notable anticancer activities. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, suggesting that this compound may also possess such properties. In vitro evaluations have demonstrated that certain isoquinoline derivatives can induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of sirtuins and modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity
Some studies have highlighted the antimicrobial potential of isoquinoline derivatives. Although specific data on this compound is limited, related compounds have been evaluated for their antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Neuroprotective Effects
The neuroprotective properties of isoquinoline derivatives have been explored in various models. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .
Research Findings
Case Studies
Several case studies provide insights into the biological activity of isoquinoline derivatives:
- Anticancer Activity : A study evaluated a series of quinoline derivatives against various cancer cell lines, revealing significant activity in inhibiting cell growth and inducing apoptosis. The study emphasized structure-activity relationships that could guide future drug development efforts.
- Antimicrobial Testing : In another investigation, a group of isoquinoline compounds was tested against bacterial strains. Results showed varying degrees of efficacy, with some derivatives exhibiting potent antibacterial activity comparable to established antibiotics.
Q & A
Q. How can the synthesis of methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate be optimized for higher yields?
Methodological Answer:
- Optimize reaction conditions using factorial design to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, trifluoromethanesulfonyl chloride has been used as a key reagent in analogous syntheses of benzo[de]isoquinoline derivatives .
- Employ intermediates such as N-hydroxy-1,8-naphthalenedicarboximide to stabilize reactive moieties during coupling steps . Cross-validate yields using HPLC or GC-MS to identify by-products.
Q. What spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- Use single-crystal X-ray diffraction (SC-XRD) to resolve the benzo[de]isoquinoline core and ester linkage, as demonstrated in structurally similar compounds (mean C–C bond precision: 0.006 Å, R factor: 0.052) .
- Complement with H/C NMR and FT-IR to verify functional groups (e.g., carbonyl stretches at ~1700 cm) and ester resonance splitting patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Follow GHS-compliant practices: Use fume hoods for synthesis steps, wear nitrile gloves, and avoid skin contact. In case of exposure, rinse eyes with water for 15+ minutes and seek medical aid .
- Store in sealed containers under inert gas (e.g., argon) to prevent ester hydrolysis .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanisms involving this compound?
Methodological Answer:
- Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates in reactions like nucleophilic substitutions or ester hydrolysis. Tools like MOPAC or Gaussian can predict regioselectivity in benzo[de]isoquinoline derivatization .
- Integrate machine learning to analyze reaction databases and predict optimal conditions (e.g., solvent effects on activation energy) .
Q. What strategies address discrepancies in spectroscopic data across studies (e.g., conflicting 1^11H NMR shifts)?
Methodological Answer:
- Re-examine solvent effects (e.g., DMSO vs. CDCl) and concentration-dependent aggregation using DOSY NMR. For example, dimerization of the benzo[de]isoquinoline core may alter chemical shifts .
- Validate purity via elemental analysis and compare with literature crystal structures to rule out polymorphic interference .
Q. How should reactor design be tailored for scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
Q. What experimental frameworks can resolve contradictions in reported catalytic efficiencies for derivatives of this compound?
Methodological Answer:
- Design a meta-analysis of kinetic data using Arrhenius plots to identify outliers caused by unaccounted variables (e.g., trace moisture in solvents) .
- Employ high-throughput screening to test catalysts (e.g., Pd/C, Ru complexes) under standardized conditions, correlating turnover frequency with steric/electronic parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
